An In-depth Technical Guide to the Physicochemical Properties of 2-(Methyl(4-nitrophenyl)amino)ethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-(Methyl(4-nitrophenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methyl(4-nitrophenyl)amino)ethanol, with the CAS number 18226-16-9, is a nitroaromatic compound of significant interest in organic synthesis and medicinal chemistry. Its molecular architecture, featuring a 4-nitrophenyl moiety linked to an N-methylethanolamine side chain, provides a versatile scaffold for the development of novel bioactive molecules. The presence of the electron-withdrawing nitro group, a known pharmacophore in various therapeutic agents, coupled with the reactive hydroxyl and secondary amine functionalities, makes this compound a valuable intermediate for the synthesis of a diverse range of derivatives.[1] This guide offers a comprehensive overview of the core physicochemical properties of 2-(Methyl(4-nitrophenyl)amino)ethanol, detailed experimental protocols for their determination, and an exploration of its potential applications in the realm of drug discovery and development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various synthetic transformations.
Table 1: Physicochemical Data for 2-(Methyl(4-nitrophenyl)amino)ethanol
| Property | Value | Source |
| IUPAC Name | 2-[methyl(4-nitrophenyl)amino]ethanol | |
| CAS Number | 18226-16-9 | [2] |
| Molecular Formula | C₉H₁₂N₂O₃ | [2] |
| Molecular Weight | 196.20 g/mol | [3][4] |
| Melting Point | 104-105 °C | [2] |
| Boiling Point (Predicted) | 374.9 ± 27.0 °C | [5] |
| Density (Predicted) | 1.280 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 14.52 ± 0.10 | [2] |
| LogP (Predicted) | 1.54650 | [5] |
Note: Predicted values are computationally derived and should be confirmed by experimental data.
Synthesis and Spectroscopic Characterization
The synthesis of 2-(Methyl(4-nitrophenyl)amino)ethanol can be achieved through several established synthetic routes. A common approach involves the nucleophilic substitution of a suitable halo-nitroaromatic precursor with 2-(methylamino)ethanol.
Plausible Synthetic Pathway
A likely synthetic route involves the reaction of 4-fluoronitrobenzene with 2-(methylamino)ethanol. The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution.
Expected Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with the protons ortho and meta to the nitro group appearing as doublets in the downfield region (typically δ 7.5-8.5 ppm). The methylene protons of the ethanol group would likely appear as two triplets, and the N-methyl group as a singlet.
-
¹³C NMR: The carbon NMR would display signals for the aromatic carbons, with the carbon bearing the nitro group being the most downfield. Signals for the two methylene carbons and the N-methyl carbon would also be present.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-O stretching of the nitro group (around 1520 and 1340 cm⁻¹), C-N stretching, O-H stretching of the alcohol (a broad peak around 3400 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.
-
UV-Vis: The UV-Vis spectrum in a suitable solvent like ethanol is expected to show a strong absorption maximum characteristic of a nitrophenyl chromophore, likely in the range of 300-400 nm.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the determination of the key physicochemical properties of 2-(Methyl(4-nitrophenyl)amino)ethanol. These protocols are designed to be self-validating and are based on established laboratory practices.
Determination of Melting Point
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.
Methodology:
-
Sample Preparation: A small amount of the crystalline 2-(Methyl(4-nitrophenyl)amino)ethanol is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
Determination of Solubility
Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, acetone, dimethyl sulfoxide).
-
Sample Preparation: A known mass of 2-(Methyl(4-nitrophenyl)amino)ethanol is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample holder or ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).
-
Blank Measurement: Record the absorbance of the pure solvent (the blank).
-
Sample Measurement: Record the absorbance of the sample solution over a specific wavelength range (e.g., 200-600 nm).
Applications in Drug Development and Research
Nitroaromatic compounds are a well-established class of molecules with diverse biological activities. The nitro group can be reduced in vivo to form reactive intermediates that can exert therapeutic effects.[6]
-
Intermediate for Bioactive Molecules: 2-(Methyl(4-nitrophenyl)amino)ethanol serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activity. The hydroxyl group can be derivatized, and the nitro group can be reduced to an amine, which can then be further functionalized.
-
Precursor for Azo Dyes: The amino group, which can be generated by the reduction of the nitro group, can be diazotized and coupled with other aromatic compounds to synthesize azo dyes. Some azo dyes have been investigated for their medicinal properties.[7]
-
Pharmacological Relevance of the Nitro Group: The 4-nitrophenyl moiety is present in several known bioactive compounds. For instance, derivatives of 1-(p-nitrophenyl)-2-aminoethanol have been investigated for their pharmacological properties.[8] The nitro group is a key feature in a number of antimicrobial and anticancer agents.[1]
Conclusion
2-(Methyl(4-nitrophenyl)amino)ethanol is a compound with well-defined physicochemical properties that make it a useful intermediate in organic synthesis. Its structural features, particularly the reactive hydroxyl and nitro groups, offer multiple avenues for chemical modification, enabling the creation of a library of derivatives for biological screening. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound, facilitating its effective use in the design and development of new chemical entities with potential therapeutic applications. Further experimental validation of the predicted properties and exploration of its synthetic utility will undoubtedly continue to expand its role in medicinal chemistry and materials science.
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